molecular formula C6H7F2N3O B13315595 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B13315595
M. Wt: 175.14 g/mol
InChI Key: OLPPHZQJTSTJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds with significant pharmacological potential. DHPMs are known to exhibit a range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . This specific compound, featuring a difluoromethyl group, is of interest for the potential modulation of its bioavailability and binding affinity. Dihydropyrimidinone derivatives have demonstrated promising antimicrobial activity against a panel of multidrug-resistant bacteria, including Gram-positive pathogens like Enterococcus faecium and Staphylococcus aureus , with studies showing minimum inhibitory concentration (MIC) values in the range of 0.16–80 μg/ml . Furthermore, research into novel 3,4-dihydropyrimidinone derivatives has identified specific compounds as potent Toll-like receptor 4 (TLR4) antagonists . TLR4 is a key mediator of the innate immune response, and its overactivation is implicated in various inflammatory and autoimmune diseases . These DHPM-based inhibitors have been shown to suppress LPS-induced secretion of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their potential as lead compounds for developing new anti-inflammatory therapeutics . The broader DHPM family is also under investigation for other therapeutic areas, including cancer and autoimmune disorders, due to its ability to target specific enzymes like methylenetetrahydrofolate dehydrogenase (MTHFD2) or SHP2 . This compound is presented for research purposes to further explore these and other biological mechanisms. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7F2N3O/c1-9-6-10-3(5(7)8)2-4(12)11-6/h2,5H,1H3,(H2,9,10,11,12)

InChI Key

OLPPHZQJTSTJTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=O)N1)C(F)F

Origin of Product

United States

Preparation Methods

Preparation via Biginelli Reaction

The Biginelli reaction involves the condensation of an aldehyde, β-ketoester, and urea or thiourea under acid catalysis to form dihydropyrimidinones. For the specific derivative:

  • Reactants : An aldehyde bearing the difluoromethyl group, such as 2,2-difluoroacetaldehyde or its derivatives, a methyl-substituted β-ketoester, and urea or methylamine derivatives.
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid or Lewis acids such as ferric chloride are common.
  • Conditions : Reflux in ethanol or acetic acid, with reaction times ranging from 4 to 12 hours.

Example Procedure :

  • Mix 2,2-difluoroacetaldehyde, methyl acetoacetate, and methylamine in ethanol.
  • Add a catalytic amount of p-toluenesulfonic acid.
  • Reflux under stirring until completion (monitored by TLC).
  • Isolate the product by filtration and purification via recrystallization.

Advantages :

  • One-pot synthesis
  • High yields
  • Mild conditions

Stepwise Functionalization Approach

Alternatively, the compound can be synthesized through a stepwise process involving:

  • Step 1 : Synthesis of the dihydropyrimidinone core via cyclocondensation of appropriate precursors, such as β-ketoesters and urea derivatives.
  • Step 2 : Introduction of the difluoromethyl group at the 6-position through nucleophilic substitution or electrophilic addition reactions using reagents like difluoromethylating agents (e.g., difluoromethyl iodide or difluoromethyl sulfonates).
  • Step 3 : Methylation or methylamino substitution at the 2-position, often achieved via nucleophilic substitution with methylamine or methyl iodide under controlled conditions.

Typical Reagents and Conditions :

Step Reagents Conditions Notes
1 β-Ketoester + urea Reflux in ethanol Cyclocondensation to form dihydropyrimidinone core
2 Difluoromethylating agent Base (e.g., potassium carbonate), room temperature Selective substitution at the 6-position
3 Methylamine or methyl iodide Reflux in suitable solvent Substitution at the 2-position

Recent research emphasizes catalytic methods for selective functionalization:

  • Nanostructured Catalysts : Use of nanostructured cobalt chloride-doped polyaniline composites has been reported for the synthesis of dihydropyrimidinones, providing environmentally friendly and efficient pathways.
  • Reflux in Ethanol : The use of ethanol as a solvent under reflux conditions with nanostructured catalysts enables high yields and cleaner reactions.

Data Tables Summarizing Synthesis Methods

Method Reactants Catalyst Solvent Reaction Conditions Advantages References
Biginelli Reaction Difluorinated aldehyde, β-ketoester, methylamine Acid catalyst (p-toluenesulfonic acid) Ethanol Reflux, 4-12 hrs One-pot, high yield
Stepwise Functionalization β-Ketoester, urea, difluoromethylating reagent, methylamine Base (K2CO3), nanocatalysts Ethanol, DMF Reflux, room temp Selectivity, modular
Catalytic Synthesis Aromatic aldehyde, 1,3-dicarbonyl, urea Nanostructured cobalt chloride doped polyaniline Ethanol Reflux Environmentally friendly ,

The synthesis of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is achievable through versatile methods, primarily the multicomponent Biginelli reaction and stepwise functionalization. The choice of method depends on the desired purity, yield, and specific functionalization pattern. Recent advances in nanocatalysis and green chemistry have enhanced the efficiency and environmental sustainability of these synthetic routes. The integration of nanostructured catalysts, such as cobalt chloride-doped polyaniline, offers promising avenues for scalable and eco-friendly production.

Chemical Reactions Analysis

Biginelli Reaction Adaptations

  • Substrate-Specific Modifications : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction yields due to increased electrophilicity at the aldehydic carbon, facilitating nucleophilic attack by urea derivatives .

  • Catalytic Systems : Heterogeneous catalysts like silicotungstic acid on Ambelyst-15 (yield: 70–98%) or KOH/DMSO (yield: up to 91%) improve efficiency under solvent-free or mild conditions .

Substituent (R) Catalyst Reaction Time (h) Yield (%)
4-NO₂-C₆H₄30%WSi/A15498
4-Cl-C₆H₄KOH/DMSO489
2-F-C₆H₃Cuttlebone (natural)385

Mechanistic Pathway

  • The reaction proceeds via iminium intermediate formation, followed by β-ketoester addition and cyclization .

  • Side products like 4a and 5a (from ) emerge via nucleophilic attacks on the triple bond of intermediates, highlighting the role of super-basic conditions (KOH/DMSO) in directing selectivity .

Nucleophilic Reactions

The difluoromethyl (–CF₂H) and methylamino (–NHCH₃) groups participate in nucleophilic substitutions and additions:

Fluorine-Specific Reactivity

  • Hydrolysis Resistance : The –CF₂H group exhibits stability under acidic/basic hydrolysis (pH 2–12), unlike –CHF₂ or –CH₂F analogs .

  • Electrophilic Fluorination : Reacts with Selectfluor® to form trifluoromethyl derivatives under radical initiation .

Methylamino Group Reactivity

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 75–80%).

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) in DMF at 60°C.

Cyclocondensation with Heterocycles

The compound serves as a precursor for fused heterocyclic systems:

Thiazole/Pyrimidine Hybrids

  • Reacts with 2-aminothiazoles in ethanol under reflux to yield bicyclic systems (e.g., 4-cyclopropyl-1,3-thiazol-2-yl derivatives, yield: 65–82%) .

Oxazole Derivatives

  • Condensation with 5-methyl-1,3-oxazole-4-carbaldehyde produces antitumor-active hybrids via Knoevenagel adducts (IC₅₀: 0.2–1.8 μM) .

Metabolic Stability

  • Resists cytochrome P450-mediated oxidation (t₁/₂ > 120 min in human liver microsomes) .

  • Plasma esterase hydrolysis is minimal (<10% degradation in 2 h) .

hERG Channel Selectivity

  • Unlike structurally related SHP2 inhibitors (e.g., SHP099), this compound shows >100-fold selectivity against hERG (IC₅₀ > 10 μM), mitigating cardiotoxicity risks .

Green Chemistry Approaches

  • Solvent-free synthesis using cuttlebone reduces waste (E-factor: 0.3 vs. 5.2 for conventional methods) .

  • Microwave-assisted Kornblum oxidation/Biginelli one-pot reactions achieve 70–90% yields in <1 h .

Comparative Analysis of Derivatives

Derivatives with varying substituents exhibit distinct reactivities:

Derivative Key Reaction Application
6-(CF₃)-2-(NHCH₃)-DHPTrifluoromethylationAntiviral agents
6-(Br)-2-(NHCH₃)-DHPSuzuki couplingKinase inhibitors
6-(CF₂H)-2-(NHCH₃)-DHP (Target)CyclocondensationSHP2/ERK pathway inhibition

Scientific Research Applications

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylamino group can also contribute to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares key physicochemical parameters of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one with similar dihydropyrimidinone derivatives.

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Reference
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one C₆H₈F₂N₃O 192.15 6: -CF₂H; 2: -NHCH₃ Not reported N/A
3,4-dihydro-1-(tetrahydrofuran-derived)-6-(4-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one C₂₂H₂₄N₂O₆ 412.44 6: -C₆H₄OCH₃; 1: tetrahydrofuran 146
2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride C₈H₁₄ClN₃O₂ 219.67 2: -C(CH₃)₂NH₂; 5: -OCH₃ Not reported
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one C₁₃H₁₇N₅O 259.31 2: -N(CH₃)₂; 5: -C₆H₄CH₃ Not reported

Key Observations :

  • Fluorination Effects: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity compared to non-fluorinated analogs like the methoxyphenyl derivative (MW 412.44, ). Fluorinated groups often improve membrane permeability and resistance to oxidative metabolism .
  • Amino Substituents: The methylamino group (-NHCH₃) at position 2 provides moderate hydrogen-bonding capacity, distinct from bulkier substituents like dimethylamino (-N(CH₃)₂) in or tetrahydrofuran-derived moieties in .

Key Differentiators and Implications

  • Fluorine vs.
  • Amino Group Flexibility: The methylamino substituent’s smaller size may allow better binding in sterically restricted pockets compared to bulkier amines in .

Biological Activity

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is C7H8F2N4O. It features a dihydropyrimidine core with a difluoromethyl group and a methylamino substituent, which contribute to its unique biological properties.

Antagonistic Effects on Adenosine Receptors

Research has indicated that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit significant antagonistic activity at adenosine receptors (AdoRs). Specifically, studies show that the compound can effectively displace binding in membranes from human A2A and A2B receptors, demonstrating its potential as a therapeutic agent in conditions influenced by adenosine signaling pathways .

Inhibition of Pro-inflammatory Cytokines

The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it may reduce the production of cytokines such as TNFα and IL-6, which are critical mediators in inflammatory responses. This could position it as a candidate for treating autoimmune diseases where such cytokines play a pivotal role .

Antitumor Activity

Preliminary investigations into the antitumor properties of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one have shown promise. The compound has been linked to the inhibition of tumor cell proliferation in various cancer models. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Anticancer Effects

In a study examining the effects of dihydropyrimidinones on cancer cells, 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one was shown to induce apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers, revealing significant increases in apoptotic cells compared to control groups .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of the compound. In an animal model of induced arthritis, treatment with 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one resulted in reduced swelling and joint inflammation. Histological analyses confirmed decreased infiltration of inflammatory cells in treated animals compared to untreated controls .

Summary of Research Findings

Property Activity Reference
Adenosine Receptor AntagonismSignificant displacement at A2A/A2B
Cytokine InhibitionReduced TNFα and IL-6 production
Antitumor ActivityInduced apoptosis in cancer cells
Anti-inflammatory EffectsDecreased joint inflammation

Q & A

Q. What synthetic strategies are employed for introducing the difluoromethyl group into pyrimidin-4-one derivatives, and how can reaction conditions be optimized?

The difluoromethyl group is typically introduced via fluorination reactions, such as nucleophilic substitution or deoxyfluorination. For example, chlorinated intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) can undergo fluorination using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Key steps include:

  • Chlorination : Reacting hydroxyl or amino precursors with POCl₃ or PCl₅ to generate reactive chloro intermediates .
  • Fluorination : Substituting chlorine atoms with fluorine using fluorinating agents under anhydrous conditions . Optimization involves controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF, THF), and stoichiometry to minimize byproducts like trifluoromethyl derivatives .

Q. How can the purity and structural integrity of 6-(difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one be verified post-synthesis?

Analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR Spectroscopy : ¹⁹F NMR to confirm difluoromethyl incorporation (δ ≈ -140 to -150 ppm) and ¹H NMR for methylamino group validation (δ ≈ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent hydrolysis of the difluoromethyl group. Desiccants like silica gel are critical to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions or cyclization steps?

The difluoromethyl group (-CF₂H) exhibits moderate electron-withdrawing effects (σₚ ≈ 0.34) and steric bulk, which can slow nucleophilic substitution but enhance electrophilic aromatic substitution. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C in toluene/EtOH to couple at the 4-position of the pyrimidinone ring .
  • Cyclization : Intramolecular Heck reactions require elevated temperatures (100–120°C) and ligands like XPhos to overcome steric hindrance . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during structural elucidation?

Contradictions may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts) .
  • COSY and NOESY : To confirm spatial proximity of methylamino and difluoromethyl groups .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, though fluorinated compounds often require synchrotron radiation due to weak diffraction .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Kinase Inhibition Assays : Use FRET-based kits (e.g., ADP-Glo™) with recombinant p38α MAPK, comparing IC₅₀ values to reference inhibitors like pamapimod .
  • Antiviral Screening : Plaque reduction assays in Vero cells infected with influenza A/H1N1, with ribavirin as a positive control .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices (SI = CC₅₀/IC₅₀) . Normalize data to vehicle controls (DMSO ≤0.1%) and include triplicate runs to ensure reproducibility .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

  • Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) and analyze degradation products via LC-MS/MS. Difluoromethyl groups are prone to hydrolysis, forming carboxylic acids .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor fluorine release via ion chromatography .
  • Biodegradation : Use OECD 301D tests with activated sludge to estimate half-lives under aerobic conditions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) and calculate EC₅₀/IC₅₀ values. Bootstrap resampling (n=1000) can estimate confidence intervals . For transcriptomic or proteomic data, apply Benjamini-Hochberg correction to control false discovery rates (FDR <0.05) .

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